

Application Notes and Protocols: 2-(tert-Butylamino)ethanol in Industrial Coatings and Lubricants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(tert-Butylamino)ethanol**

Cat. No.: **B146117**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of **2-(tert-Butylamino)ethanol** (TBAE) in the formulation of industrial coatings and lubricants. The information is intended for professionals in research and development environments.

Introduction to 2-(tert-Butylamino)ethanol (TBAE)

2-(tert-Butylamino)ethanol, a secondary alkanolamine, is a versatile chemical intermediate employed in various industrial applications. Its bifunctional nature, possessing both a hydroxyl and a secondary amine group, allows it to serve multiple functions in complex formulations.^[1] ^[2] In industrial coatings and lubricants, TBAE is primarily utilized as a neutralizing agent, pH buffer, corrosion inhibitor, and a co-emulsifier.^[2]^[3] Its bulky tert-butyl group provides steric hindrance, which can influence its reactivity and interaction with other formulation components. ^[1]

Table 1: Physicochemical Properties of **2-(tert-Butylamino)ethanol**

Property	Value	Unit	Reference
Molecular Formula	C ₆ H ₁₅ NO	-	[4][5]
Molecular Weight	117.19	g/mol	[4][5][6]
Appearance	White to off-white solid	-	[1][7]
Melting Point	41-43	°C	[1][4]
Boiling Point	173-176	°C	[7]
Density	0.867	g/mL at 25°C	[4]
Flash Point	68.9	°C (Closed Cup)	[7]
Water Solubility	Soluble	-	[7]

Application in Industrial Coatings

In the coatings industry, particularly in waterborne formulations, precise pH control is critical for stability, pigment dispersion, and film formation.[8][9] TBAE serves as an effective neutralizing amine for latex paints and other water-based coatings.[3][10]

Water-based coatings often utilize acidic functional groups in the binder resins to ensure water reducibility.[11] Neutralizing agents are essential to raise the pH to an optimal range, typically between 8.0 and 9.5, to ensure the stability of the polymer emulsion and proper pigment dispersion.[8][12][13] TBAE can be used to neutralize these acidic functionalities, providing a stable pH environment.

Illustrative Performance Data

The following table presents hypothetical data illustrating the effectiveness of TBAE in stabilizing the pH of a waterborne acrylic coating formulation compared to other common neutralizing amines.

Table 2: pH Stability of a Waterborne Acrylic Coating with Various Neutralizing Amines

Neutralizing Agent (at 0.5 wt%)	Initial pH	pH after 14 days at 50°C	pH after 28 days at 50°C
2-(tert- Butylamino)ethanol	9.1	8.8	8.6
Ammonia	9.2	8.5	8.1
Triethanolamine	9.0	8.7	8.5
2-Amino-2-methyl-1- propanol (AMP)	9.3	9.0	8.8

When applied to metal substrates, water-based coatings can be susceptible to causing flash rust during the drying process and may not provide sufficient long-term corrosion protection without the addition of specific inhibitors.[14] Alkanolamines like TBAE can contribute to the overall corrosion resistance of a coating system by passivating the metal surface. This is achieved through the adsorption of the amine onto the metal, forming a protective layer that inhibits the electrochemical corrosion process.[15]

Illustrative Performance Data

The following table shows hypothetical results from a salt spray test (ASTM B117) comparing a standard acrylic coating to one formulated with TBAE.

Table 3: Corrosion Resistance of a DTM Acrylic Coating on Cold Rolled Steel (ASTM B117, 500 hours)

Formulation	Scribe Creep (mm)	Blistering (ASTM D714)	Rusting (ASTM D610)
Standard (No Amine Inhibitor)	5-7	6-M	4-G
With 1.0 wt% TBAE	1-2	9-F	8-G

Application in Industrial Lubricants

In lubricants, particularly in water-miscible metalworking fluids, TBAE can function as a pH buffer, a corrosion inhibitor, and a co-emulsifier to stabilize the formulation.[\[6\]](#)

Maintaining an alkaline pH (typically 8.5-9.5) in metalworking fluids is crucial to prevent microbial growth and to protect ferrous metal parts from corrosion.[\[6\]](#)[\[16\]](#) TBAE provides a stable alkaline reserve, neutralizing acidic contaminants that can accumulate during use.

Illustrative Performance Data

The table below illustrates the effect of TBAE on the pH and alkalinity retention of a semi-synthetic metalworking fluid after simulated use.

Table 4: Performance of TBAE in a Semi-Synthetic Metalworking Fluid

Parameter	Fresh Fluid with 2% TBAE	Fluid after 4 weeks simulated use
pH	9.2	8.9
Total Alkalinity (mg KOH/g)	15.0	12.5
Cast Iron Corrosion (ASTM D4627)	No Rust	No Rust

TBAE can provide corrosion protection for various metals in contact with the lubricant.[\[6\]](#) Its amine functionality allows it to form a protective film on metal surfaces, preventing corrosive species from reaching the substrate.

Illustrative Performance Data

The following data represents hypothetical results from electrochemical testing to determine the corrosion inhibition efficiency of TBAE in a base lubricant oil.

Table 5: Corrosion Inhibition Efficiency of TBAE on Mild Steel

Inhibitor Concentration (wt%)	Corrosion Rate (mpy)	Inhibition Efficiency (%)
0 (Blank)	15.2	-
0.5% TBAE	3.8	75.0
1.0% TBAE	1.9	87.5
2.0% TBAE	1.1	92.8

Experimental Protocols

This protocol is based on the principles of ASTM E70 for pH measurement.[\[2\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Objective: To assess the long-term pH stability of a waterborne coating formulated with TBAE.

Materials:

- Waterborne acrylic resin
- Pigments and fillers
- Dispersants and other additives
- **2-(tert-Butylamino)ethanol**
- Deionized water
- Calibrated pH meter and electrode
- Oven capable of maintaining 50°C
- Sealed containers

Procedure:

- Prepare a master batch of the waterborne coating formulation without the neutralizing amine.

- Divide the master batch into aliquots. To each aliquot, add a specified concentration of TBAE (e.g., 0.25, 0.5, 1.0 wt%). Include a control with a standard neutralizing amine and a blank without any.
- Thoroughly mix each formulation.
- Measure and record the initial pH of each sample at room temperature using a calibrated pH meter as per ASTM E70.[\[2\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Place the sealed containers of each formulation into an oven at 50°C for accelerated aging.
- At specified intervals (e.g., 7, 14, 28 days), remove the samples from the oven and allow them to equilibrate to room temperature.
- Gently mix the samples and measure the pH.
- Record the pH values and compare the stability of the TBAE-containing formulations against the controls.

This protocol follows the general principles of the ASTM B117 salt spray test.[\[5\]](#)[\[8\]](#)[\[12\]](#)[\[16\]](#)[\[20\]](#)

Objective: To evaluate the corrosion protection performance of a coating containing TBAE on a metal substrate.

Materials:

- Coating formulations with and without TBAE
- Standardized steel test panels (e.g., cold-rolled steel)
- Scribing tool
- ASTM B117 salt spray chamber
- 5% NaCl solution

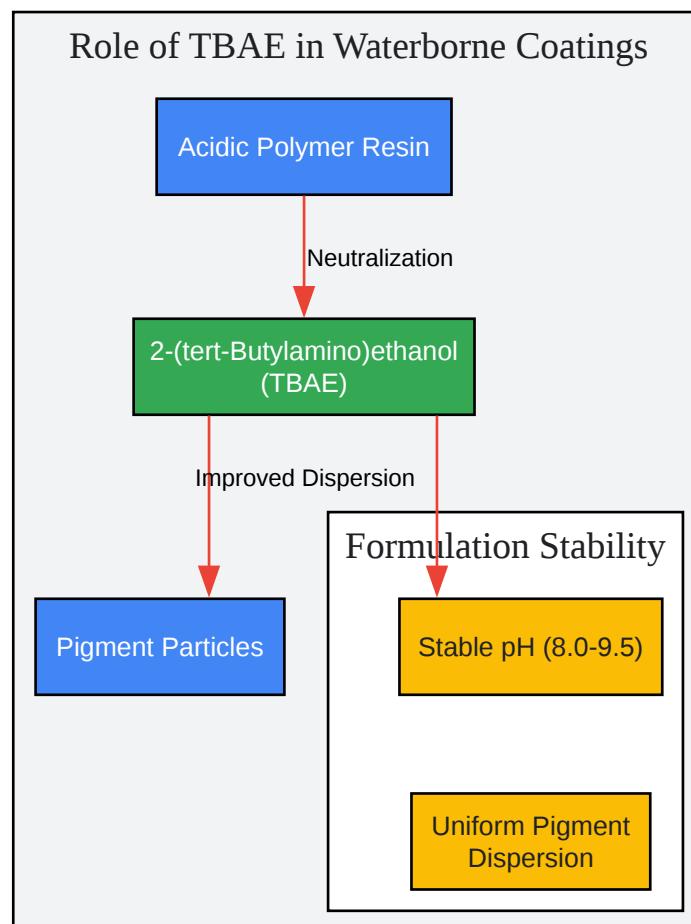
Procedure:

- Prepare the steel panels according to standard procedures (e.g., solvent cleaning).
- Apply the coating formulations to the test panels at a controlled dry film thickness.
- Allow the coatings to cure fully according to the manufacturer's instructions.
- Using a scribing tool, create a linear scribe through the coating to the metal substrate.
- Place the panels in the salt spray chamber at the specified angle.
- Initiate the salt spray test, ensuring the chamber conditions (temperature, salt fog composition, and fallout rate) are maintained as per ASTM B117.[\[8\]](#)[\[12\]](#)
- Periodically inspect the panels for signs of corrosion (e.g., blistering, rusting, scribe creep).
- After a predetermined duration (e.g., 500 hours), remove the panels, gently rinse with deionized water, and allow them to dry.
- Evaluate the panels for:
 - Scribe Creep: Measure the extent of corrosion undercutting from the scribe.
 - Blistering: Rate the size and density of blisters according to ASTM D714.
 - Rusting: Assess the degree of rusting on the panel surface according to ASTM D610.
- Compare the performance of the coating with TBAE to the control formulation.

This protocol is a modification of the ASTM D4627 cast iron chip corrosion test.[\[6\]](#)[\[11\]](#)[\[21\]](#)[\[22\]](#)

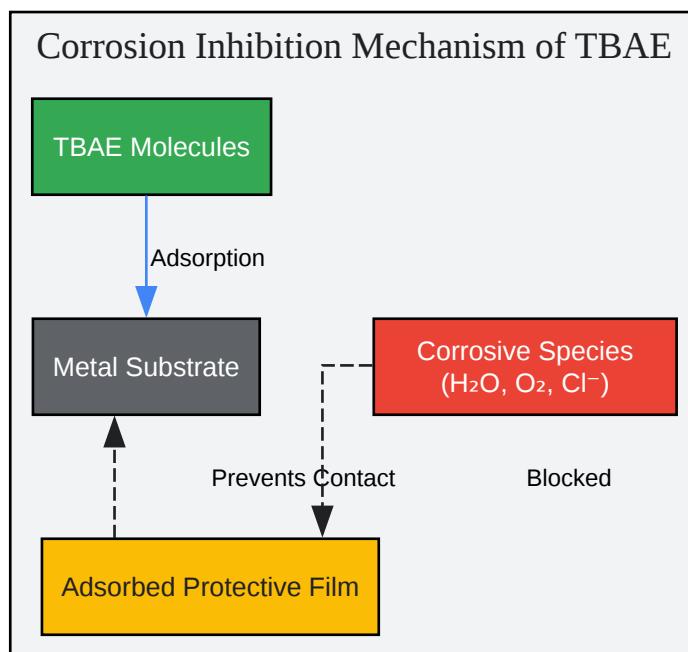
Objective: To assess the ability of a metalworking fluid containing TBAE to prevent corrosion on cast iron.

Materials:

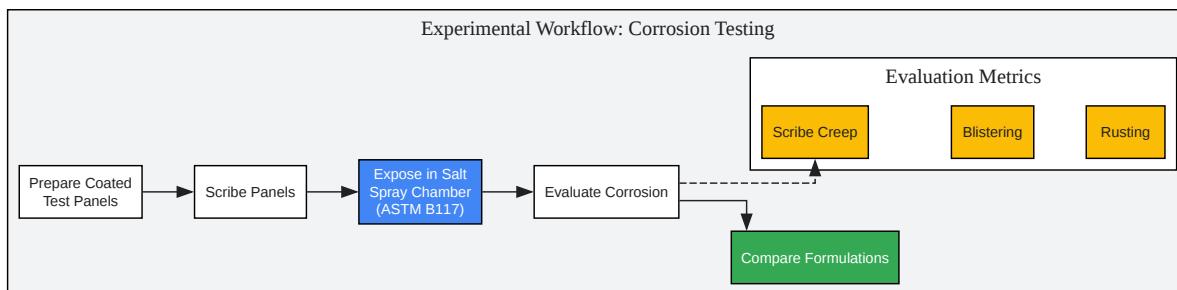

- Metalworking fluid concentrate with and without TBAE
- Standard hard water for dilution

- Freshly prepared cast iron chips
- Petri dishes
- Filter paper

Procedure:


- Prepare dilutions of the metalworking fluid concentrates in standard hard water to the desired concentration (e.g., 5%).
- Place a piece of filter paper at the bottom of each petri dish.
- Spread a known quantity of cast iron chips evenly on the filter paper.
- Pipette a sufficient amount of the diluted metalworking fluid to completely cover the chips.
- Cover the petri dishes and allow them to stand at room temperature for a specified period (e.g., 24 hours).
- After the test period, pour off the fluid and visually inspect the filter paper and chips for any signs of rust or staining.
- Rate the degree of corrosion based on a predefined scale (e.g., No Rust, Trace Rust, Moderate Rust, Severe Rust).
- Compare the results for the fluid containing TBAE with the control.

Visualizations


[Click to download full resolution via product page](#)

TBAE as a Neutralizing Agent in Coatings

[Click to download full resolution via product page](#)

TBAE's Role in Surface Protection

[Click to download full resolution via product page](#)

Workflow for Coating Corrosion Evaluation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. labsinus.com [labsinus.com]
- 3. CN101578331A - Amine neutralizing agents for low volatile compound organic paints - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. hardide.com [hardide.com]
- 6. Webinars [stle.org]
- 7. corrmagnet.com [corrmagnet.com]
- 8. coteclabs.com [coteclabs.com]
- 9. Neutralizing Amines | Coatings and Inks | Eastman [eastman.com]
- 10. KR20090122342A - Low Volatility Compound Amine Neutralizer For Organic Paints - Google Patents [patents.google.com]
- 11. Technical Analysis [stle.org]
- 12. Salt spray test - Wikipedia [en.wikipedia.org]
- 13. CN102171295B - neutralizer for paint - Google Patents [patents.google.com]
- 14. WO2012059492A1 - Use of alkanolamines based on propylene oxide as additives in lubricants - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. westpak.com [westpak.com]
- 17. matestlabs.com [matestlabs.com]
- 18. infinitalab.com [infinitalab.com]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. ASTM B-117 Salt Spray Test vs. Real-World Correlation [heresite.com]

- 21. standards.iteh.ai [standards.iteh.ai]
- 22. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-(tert-Butylamino)ethanol in Industrial Coatings and Lubricants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146117#2-tert-butylamino-ethanol-in-the-formulation-of-industrial-coatings-and-lubricants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com